N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide is a complex organic compound with the molecular formula C17H23NO2. It is known for its unique structural features, which include a cyclohexene ring, a methoxyphenyl group, and a sulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the cyclohexene ring: Starting from cyclohexanone, α-bromination followed by treatment with a base can yield cyclohexene.
Introduction of the ethyl group: The cyclohexene is then reacted with ethylamine to form 2-(1-cyclohexenyl)ethylamine.
Coupling with 4-methoxyphenyl acetic acid: The 2-(1-cyclohexenyl)ethylamine is coupled with 4-methoxyphenyl acetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4)-mediated cytokine production by suppressing intracellular signaling pathways . This inhibition can lead to reduced inflammation and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Shares a similar structure but lacks the sulfamoyl group
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: Another cyclohexene derivative with different substituents.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide is unique due to its combination of a cyclohexene ring, a methoxyphenyl group, and a sulfamoyl group.
Properties
Molecular Formula |
C24H30N2O5S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy]acetamide |
InChI |
InChI=1S/C24H30N2O5S/c1-18-16-22(32(28,29)26-20-8-10-21(30-2)11-9-20)12-13-23(18)31-17-24(27)25-15-14-19-6-4-3-5-7-19/h6,8-13,16,26H,3-5,7,14-15,17H2,1-2H3,(H,25,27) |
InChI Key |
GXIBHPYRFBCEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)NCCC3=CCCCC3 |
Origin of Product |
United States |
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